2-{[(tert-butoxy)carbonyl]amino}-4,5-difluorobenzoic acid
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Overview
Description
2-{[(tert-butoxy)carbonyl]amino}-4,5-difluorobenzoic acid is an organic compound with the molecular formula C12H13F2NO4. This compound is notable for its applications in organic synthesis and medicinal chemistry due to its unique structural features, which include a tert-butoxycarbonyl (Boc) protecting group and difluorinated aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-4,5-difluorobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4,5-difluoroaniline.
Protection: The amino group of 4,5-difluoroaniline is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected intermediate.
Carboxylation: The protected intermediate is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a strong base like sodium hydride (NaH) to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems for precise addition of reagents and control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-4,5-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The difluorinated aromatic ring can participate in nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The carboxylic acid group can be activated using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation with amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: EDCI and N-hydroxysuccinimide (NHS) in solvents like N,N-dimethylacetamide (DMA).
Major Products
Substitution: Products include substituted anilines or thiophenols.
Deprotection: The free amine derivative.
Coupling: Amide-linked products.
Scientific Research Applications
2-{[(tert-butoxy)carbonyl]amino}-4,5-difluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 2-{[(tert-butoxy)carbonyl]amino}-4,5-difluorobenzoic acid exerts its effects depends on its application:
Enzyme Inhibition: The compound can act as a competitive inhibitor by binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: It can interact with specific receptors, altering their conformation and activity.
Comparison with Similar Compounds
Similar Compounds
2-{[(tert-butoxy)carbonyl]amino}-3,4,5-trifluorobenzoic acid: Similar structure but with an additional fluorine atom, which can affect its reactivity and biological activity.
2-{[(tert-butoxy)carbonyl]amino}-4-fluorobenzoic acid: Contains only one fluorine atom, making it less electron-withdrawing compared to the difluorinated compound.
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-4,5-difluorobenzoic acid is unique due to its specific substitution pattern, which provides a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
226250-01-7 |
---|---|
Molecular Formula |
C12H13F2NO4 |
Molecular Weight |
273.2 |
Purity |
95 |
Origin of Product |
United States |
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